Unii-xcr716lecp

Catalog No.
S527037
CAS No.
182167-03-9
M.F
C39H47NO6
M. Wt
625.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Unii-xcr716lecp

CAS Number

182167-03-9

Product Name

Unii-xcr716lecp

IUPAC Name

[4-[(2S)-7-(2,2-dimethylpropanoyloxy)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-3-yl]phenyl] 2,2-dimethylpropanoate

Molecular Formula

C39H47NO6

Molecular Weight

625.8 g/mol

InChI

InChI=1S/C39H47NO6/c1-26-32-20-19-31(45-37(42)39(5,6)7)25-33(32)46-35(34(26)27-11-17-30(18-12-27)44-36(41)38(2,3)4)28-13-15-29(16-14-28)43-24-23-40-21-9-8-10-22-40/h11-20,25,35H,8-10,21-24H2,1-7H3/t35-/m0/s1

InChI Key

OEKMGABCSLYWOP-DHUJRADRSA-N

SMILES

CC1=C(C(OC2=C1C=CC(=C2)OC(=O)C(C)(C)C)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)OC(=O)C(C)(C)C

Solubility

Soluble in DMSO

Synonyms

4-(7-(2,2-dimethyl-1-oxopropoxy)-4-methyl-2-(4-(2-(1-piperidinyl)ethoxy)phenyl)-2H-1-benzopyran-3-yl)phenyl 2,2-dimethylpropanoate, EM 776, EM 800, EM-776, EM-800

Canonical SMILES

CC1=C(C(OC2=C1C=CC(=C2)OC(=O)C(C)(C)C)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)OC(=O)C(C)(C)C

Isomeric SMILES

CC1=C([C@@H](OC2=C1C=CC(=C2)OC(=O)C(C)(C)C)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)OC(=O)C(C)(C)C

Description

The exact mass of the compound Unii-xcr716lecp is 625.34 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

8.2

Hydrogen Bond Acceptor Count

7

Exact Mass

625.34033822 g/mol

Monoisotopic Mass

625.34033822 g/mol

Heavy Atom Count

46

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XCR716LECP

MeSH Pharmacological Classification

Estrogen Antagonists

Wikipedia

Sch-57050

Dates

Modify: 2024-02-18
1: Couillard S, Labrie C, Bélanger A, Candas B, Pouliot F, Labrie F. Effect of dehydroepiandrosterone and the antiestrogen EM-800 on growth of human ZR-75-1 breast cancer xenografts. J Natl Cancer Inst. 1998 May 20;90(10):772-8. PubMed PMID: 9605648.
2: Sourla A, Luo S, Labrie C, Bélanger A, Labrie F. Morphological changes induced by 6-month treatment of intact and ovariectomized mice with tamoxifen and the pure antiestrogen EM-800. Endocrinology. 1997 Dec;138(12):5605-17. PubMed PMID: 9389549.
3: Luo S, Martel C, Sourla A, Gauthier S, Mérand Y, Belanger A, Labrie C, Labrie F. Comparative effects of 28-day treatment with the new anti-estrogen EM-800 and tamoxifen on estrogen-sensitive parameters in intact mice. Int J Cancer. 1997 Nov 4;73(3):381-91. PubMed PMID: 9359486.
4: Labrie F, Champagne P, Labrie C, Roy J, Laverdière J, Provencher L, Potvin M, Drolet Y, Pollak M, Panasci L, L'Espérance B, Dufresne J, Latreille J, Robert J, Samson B, Jolivet J, Yelle L, Cusan L, Diamond P, Candas B. Activity and safety of the antiestrogen EM-800, the orally active precursor of acolbifene, in tamoxifen-resistant breast cancer. J Clin Oncol. 2004 Mar 1;22(5):864-71. PubMed PMID: 14990642.
5: Luo S, Sourla A, Labrie C, Gauthier S, Merand Y, Belanger A, Labrie F. Effect of twenty-four-week treatment with the antiestrogen EM-800 on estrogen-sensitive parameters in intact and ovariectomized mice. Endocrinology. 1998 May;139(5):2645-56. PubMed PMID: 9564882.
6: Luo S, Sourla A, Labrie C, Bélanger A, Labrie F. Combined effects of dehydroepiandrosterone and EM-800 on bone mass, serum lipids, and the development of dimethylbenz(A)anthracene-induced mammary carcinoma in the rat. Endocrinology. 1997 Oct;138(10):4435-44. PubMed PMID: 9322961.
7: Luo S, Stojanovic M, Labrie C, Labrie F. Inhibitory effect of the novel anti-estrogen EM-800 and medroxyprogesterone acetate on estrone-stimulated growth of dimethylbenz[a]anthracene-induced mammary carcinoma in rats. Int J Cancer. 1997 Nov 14;73(4):580-6. PubMed PMID: 9389575.
8: Couillard S, Gutman M, Labrie F, Candas B, Labrie C. Effect of combined treatment with the pure antiestrogen EM-800 and radiotherapy on the growth of human ZR-75-1 breast cancer xenografts in nude mice. Cancer Res. 1999 Oct 1;59(19):4857-63. PubMed PMID: 10519396.
9: Gutman M, Couillard S, Labrie F, Candas B, Labrie C. Effect of treatment sequence with radiotherapy and the antiestrogen EM 800 on the growth of ZR 75 1 human mammary carcinoma in nude mice. Int J Cancer. 2003 Jan 10;103(2):268-76. PubMed PMID: 12455043.
10: Couillard S, Gutman M, Labrie C, Bélanger A, Candas B, Labrie F. Comparison of the effects of the antiestrogens EM-800 and tamoxifen on the growth of human breast ZR-75-1 cancer xenografts in nude mice. Cancer Res. 1998 Jan 1;58(1):60-4. PubMed PMID: 9426058.
11: Martel C, Labrie C, Bélanger A, Gauthier S, Mérand Y, Li X, Provencher L, Candas B, Labrie F. Comparison of the effects of the new orally active antiestrogen EM-800 with ICI 182 780 and toremifene on estrogen-sensitive parameters in the ovariectomized mouse. Endocrinology. 1998 May;139(5):2486-92. PubMed PMID: 9564862.
12: Tremblay A, Tremblay GB, Labrie C, Labrie F, Giguère V. EM-800, a novel antiestrogen, acts as a pure antagonist of the transcriptional functions of estrogen receptors alpha and beta. Endocrinology. 1998 Jan;139(1):111-8. PubMed PMID: 9421405.
13: Gutman M, Couillard S, Labrie F, Candas B, Labrie C. Effects of the antiestrogen EM-800 (SCH 57050) and cyclophosphamide alone and in combination on growth of human ZR-75-1 breast cancer xenografts in nude mice. Cancer Res. 1999 Oct 15;59(20):5176-80. PubMed PMID: 10537294.
14: Simard J, Sanchez R, Poirier D, Gauthier S, Singh SM, Merand Y, Belanger A, Labrie C, Labrie F. Blockade of the stimulatory effect of estrogens, OH-tamoxifen, OH-toremifene, droloxifene, and raloxifene on alkaline phosphatase activity by the antiestrogen EM-800 in human endometrial adenocarcinoma Ishikawa cells. Cancer Res. 1997 Aug 15;57(16):3494-7. PubMed PMID: 9270018.
15: Martel C, Picard S, Richard V, Bélanger A, Labrie C, Labrie F. Prevention of bone loss by EM-800 and raloxifene in the ovariectomized rat. J Steroid Biochem Mol Biol. 2000 Sep;74(1-2):45-56. PubMed PMID: 11074355.
16: Schafer JI, Liu H, Tonetti DA, Jordan VC. The interaction of raloxifene and the active metabolite of the antiestrogen EM-800 (SC 5705) with the human estrogen receptor. Cancer Res. 1999 Sep 1;59(17):4308-13. PubMed PMID: 10485477.
17: Labrie F, Labrie C, Bélanger A, Simard J, Giguère V, Tremblay A, Tremblay G. EM-652 (SCH57068), a pure SERM having complete antiestrogenic activity in the mammary gland and endometrium. J Steroid Biochem Mol Biol. 2001 Dec;79(1-5):213-25. Review. PubMed PMID: 11850228.
18: Luo S, Labrie C, Bélanger A, Candas B, Labrie F. Prevention of development of dimethylbenz(a)anthracene (DMBA)-induced mammary tumors in the rat by the new nonsteroidal antiestrogen EM-800 (SCH57050). Breast Cancer Res Treat. 1998 May;49(1):1-11. PubMed PMID: 9694606.
19: Couillard S, Labrie C, Gauthier S, Merand Y, Singh SM, Candas B, Labrie F. Long-term inhibitory effect of the orally active and pure antiestrogen EM-800 on the growth of human breast cancer xenografts in nude mice. Int J Cancer. 2000 Feb 1;85(3):424-9. PubMed PMID: 10652436.
20: Simard J, Labrie C, Bélanger A, Gauthier S, Singh SM, Mérand Y, Labrie F. Characterization of the effects of the novel non-steroidal antiestrogen EM-800 on basal and estrogen-induced proliferation of T-47D, ZR-75-1 and MCF-7 human breast cancer cells in vitro. Int J Cancer. 1997 Sep 26;73(1):104-12. PubMed PMID: 9334816.

Explore Compound Types